molecular formula C15H13N3O3S B5741544 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide

2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide

Cat. No. B5741544
M. Wt: 315.3 g/mol
InChI Key: GVNAKGGQZVZFSD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide, also known as FAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. FAC has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.

Biochemical And Physiological Effects

2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation, such as ribonucleotide reductase and thymidylate synthase. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, thereby reducing inflammation. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. One of the main areas of focus is the development of new drugs based on the structure of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential therapeutic applications. Furthermore, more research is needed to evaluate the toxicity of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide and its potential side effects in vivo. Overall, the research on 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide involves the reaction of 2-aminobenzamide with 3-(2-furyl)acrylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-14(20)11-5-1-2-6-12(11)17-15(22)18-13(19)8-7-10-4-3-9-21-10/h1-9H,(H2,16,20)(H2,17,18,19,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNAKGGQZVZFSD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide

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